Propentofylline-d7

Overview

Description

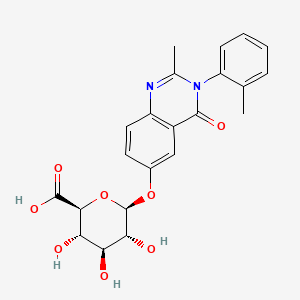

Propentofylline-d7 is a deuterated form of propentofylline, a xanthine derivative with neuroprotective properties. It is primarily used in scientific research to study its effects on neurodegenerative diseases and its potential therapeutic applications. This compound is structurally similar to propentofylline but contains deuterium atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in biological systems.

Mechanism of Action

Target of Action

Propentofylline-d7, a xanthine derivative, primarily targets phosphodiesterase and adenosine uptake . Phosphodiesterase is associated with age-related memory impairment and Alzheimer’s disease . Adenosine uptake inhibition can lead to enhanced synaptic adenosine signaling .

Mode of Action

This compound interacts with its targets by inhibiting both phosphodiesterase and adenosine uptake . It is also capable of activating a cAMP–PKA system, depressing the caspase cascade, and modifying Bcl-2 family proteins . This interaction results in changes such as the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 .

Biochemical Pathways

The affected pathways involve the cAMP–PKA system and the caspase cascade . The compound’s action enhances anti-apoptotic action through the cAMP–PKA system . This leads to downstream effects such as the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 .

Pharmacokinetics

It is known that propentofylline is rapidly disappeared from blood due to extensive metabolism into hydroxypropentofylline . The mean half-life of Propentofylline was found to be 0.74 hr .

Result of Action

The molecular and cellular effects of this compound’s action include the blocking of apoptotic features induced by β42 and the induction of an anti-apoptotic protein, Bcl-2 . This suggests that the protection of Propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through the cAMP–PKA system .

Biochemical Analysis

Biochemical Properties

Propentofylline-d7 has clear cyclic AMP, phosphodiesterase, and adenosine actions, including enhanced synaptic adenosine signaling . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .

Cellular Effects

This compound has profound neuroprotective, antiproliferative, and anti-inflammatory effects . It influences cell function by modulating pre- and postsynaptic neurons, astrocytes, and microglia .

Molecular Mechanism

The molecular mechanism of this compound involves direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in both in vitro and in vivo studies . These studies have demonstrated its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propentofylline-d7 involves the incorporation of deuterium atoms into the propentofylline molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable xanthine derivative.

Deuteration: Deuterium atoms are introduced into the molecule using deuterated reagents or solvents. This step may involve hydrogen-deuterium exchange reactions or the use of deuterated precursors.

Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Propentofylline-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Propentofylline-d7 has a wide range of scientific research applications, including:

Neuroprotection: It is studied for its potential to protect neurons from damage and degeneration.

Pharmacokinetics: The deuterated form allows researchers to track the compound’s behavior in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.

Neurodegenerative Diseases: this compound is investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Inflammation: Research explores its anti-inflammatory properties and its ability to modulate glial cell activity.

Stroke: Studies examine its potential to improve outcomes in ischemic stroke by enhancing cerebral blood flow and reducing oxidative stress.

Comparison with Similar Compounds

Propentofylline-d7 is compared with other similar compounds, such as:

Pentoxifylline: Another xanthine derivative with vasodilatory and anti-inflammatory properties. Unlike this compound, pentoxifylline is primarily used to treat peripheral vascular diseases.

Caffeine: A well-known xanthine derivative with stimulant effects. While caffeine has neuroprotective properties, it lacks the specific glial modulation and anti-inflammatory effects of this compound.

Theophylline: A xanthine derivative used to treat respiratory diseases. It shares some pharmacological properties with this compound but is not primarily used for neuroprotection.

This compound stands out due to its unique combination of phosphodiesterase inhibition, adenosine reuptake inhibition, and glial modulation, making it a valuable compound for research in neurodegenerative diseases and neuroprotection.

Properties

CAS No. |

1185880-03-8 |

|---|---|

Molecular Formula |

C15H22N4O3 |

Molecular Weight |

313.409 |

IUPAC Name |

7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i1D3,4D2,8D2 |

InChI Key |

RBQOQRRFDPXAGN-GZAMCDGTSA-N |

SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C |

Synonyms |

3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione-d7; HWA-285-d7; Albert-285-d7; HOE-285-d7; Hextol-d7; Karsivan-d7; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)

![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)

![3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one](/img/structure/B585802.png)

![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)